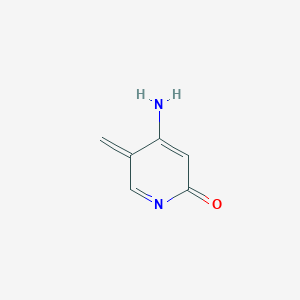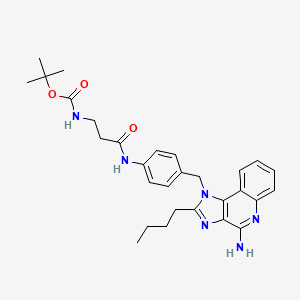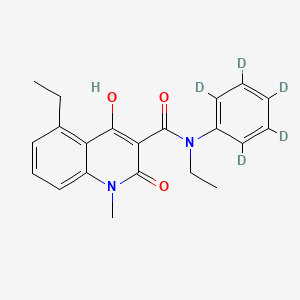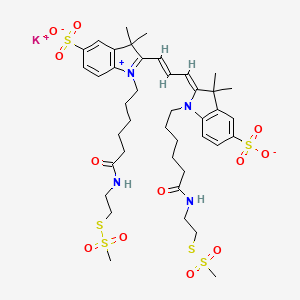![molecular formula C19H22N6O2 B12367742 N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIIB129 is a structurally distinct and brain-penetrant targeted covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown efficacy in preclinical models of multiple sclerosis, a chronic disease characterized by inflammation-driven neuronal loss, axonal injury, and demyelination . Bruton’s tyrosine kinase is a nonreceptor tyrosine kinase involved in the regulation, migration, and functional activation of B cells and myeloid cells in the central nervous system, which are central to the pathology contributing to disease progression in multiple sclerosis patients .
Métodos De Preparación
The synthesis of BIIB129 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its unique properties. The synthetic route includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and waste generation .
Análisis De Reacciones Químicas
BIIB129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed from these reactions are intermediates that are further processed to yield the final compound .
Aplicaciones Científicas De Investigación
BIIB129 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms underlying B cell and myeloid cell functions in the central nervous system.
Medicine: BIIB129 is being developed as a potential therapeutic agent for multiple sclerosis due to its ability to modulate immune responses and reduce neuroinflammation.
Mecanismo De Acción
BIIB129 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in B cell and myeloid cell activation and migration. The molecular targets and pathways involved include the B cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparación Con Compuestos Similares
BIIB129 is unique due to its high kinome selectivity and brain-penetrant properties. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ibrutinib.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
BIIB129 stands out due to its unprecedented binding mode and efficacy in preclinical models of multiple sclerosis .
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |
Clave InChI |
WBFSPPPOPIJCLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



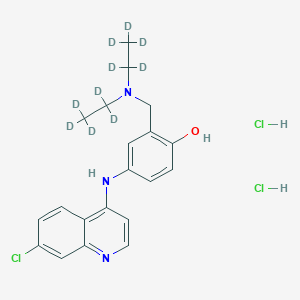


![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
